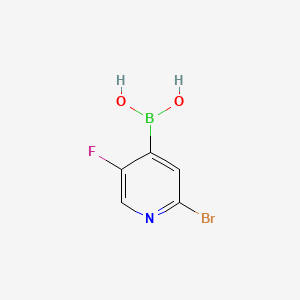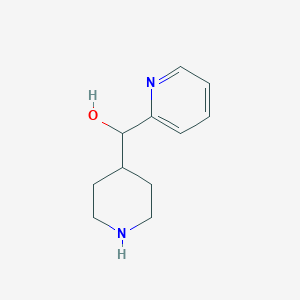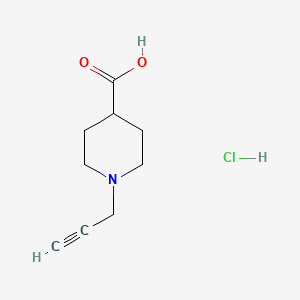
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
Descripción general
Descripción
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1193388-82-7 . It has a molecular weight of 203.67 and its IUPAC name is 1-(2-propynyl)-4-piperidinecarboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is 1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H . This code provides a specific textual representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Research into the crystal and molecular structure of related piperidine carboxylic acid salts, such as 4-carboxypiperidinium chloride, reveals detailed insight into their atomic arrangements and chemical bonding. These studies, conducted through single-crystal X-ray diffraction, provide foundational understanding for the development of new chemical compounds with potential applications in various scientific fields. The findings demonstrate the piperidine ring's chair conformation and elaborate on the hydrogen bonding and electrostatic interactions within the crystal structures, which are crucial for designing molecules with desired physical and chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Synthesis and Reactions
The synthesis and characterization of compounds derived from piperidine carboxylic acids, such as the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcase the versatility of these compounds in chemical synthesis. These processes involve amidation, Friedel-Crafts acylation, and hydration reactions, yielding significant insights into the reactivity and functional group transformations of piperidine derivatives. Such studies highlight the potential of piperidine carboxylic acids in synthesizing novel chemical entities with diverse structural features and functionalities (Zheng Rui, 2010).
Nanotechnology and Catalysis
Piperidine-4-carboxylic acid derivatives have been explored for their utility in nanotechnology and catalysis. For instance, the development of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst, underscores the innovative applications of piperidine derivatives in facilitating chemical reactions. This research demonstrates the efficiency of these catalysts in synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, emphasizing the role of piperidine-based catalysts in enhancing reaction efficiencies and sustainability (Ghorbani‐Choghamarani & Azadi, 2015).
Anticancer Research
The exploration of piperidine carboxylic acids and their derivatives in anticancer research highlights their potential therapeutic applications. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and subsequent evaluation as anticancer agents provide evidence of their bioactivity. Such studies are pivotal in the discovery and development of new anticancer compounds, showcasing the medicinal chemistry applications of piperidine derivatives and their potential to contribute to cancer treatment strategies (Rehman et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-prop-2-ynylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTRNRTYQNFZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



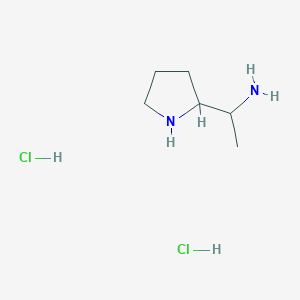
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)
![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)
![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)
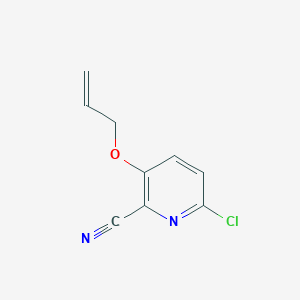
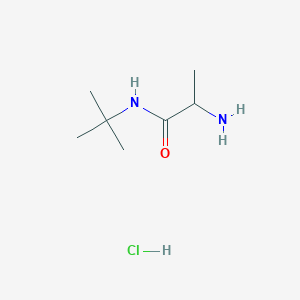
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)
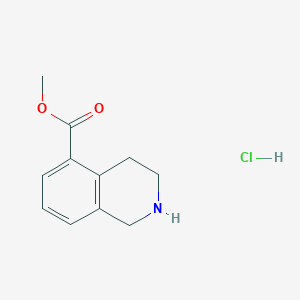
![1-[4-(Methylsulfonyl)phenyl]-1-propanamine](/img/structure/B1522041.png)
